Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate
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Overview
Description
Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system and a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5Common reagents used in the synthesis include benzyl bromide, sodium hydride, and various solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to proteins and enzymes to modulate their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: A similar compound used as a rigid linker in PROTAC development.
Benzyl rel-(2R,6R)-2-methyl-4-oxa-1,10-diazaspiro[5.6]dodecane-10-carboxylate: Another related compound with similar structural features.
Uniqueness
Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and carboxylate groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzyl (2R,6R)-2-methyl-4-oxa-1,10-diazaspiro[5.6]dodecane-10-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-15-12-22-14-18(19-15)8-5-10-20(11-9-18)17(21)23-13-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3/t15-,18-/m1/s1 |
InChI Key |
IRYIPDIQRNKHKO-CRAIPNDOSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@]2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1COCC2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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